![molecular formula C14H17N3O3S2 B2692112 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(thiophene-3-carbonyl)piperidine CAS No. 2034357-37-2](/img/structure/B2692112.png)
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(thiophene-3-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(thiophene-3-carbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophene-3-carbonyl group and a sulfonyl group attached to a 1-methyl-1H-imidazole moiety
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. They show a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole-containing compounds can affect various biochemical pathways. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary widely depending on the specific compound. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of imidazole-containing compounds can vary widely depending on the specific compound and its targets. For example, some imidazole derivatives have been reported to have antibacterial, antiviral, and antitumor effects .
Action Environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the imidazole ring, potentially influencing its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(thiophene-3-carbonyl)piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1-methyl-1H-imidazole derivative, which is then sulfonylated using appropriate sulfonylating agents. The thiophene-3-carbonyl group is introduced through acylation reactions. The final step involves the coupling of the sulfonylated imidazole derivative with the thiophene-3-carbonyl piperidine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(thiophene-3-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(thiophene-3-carbonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar reactivity.
Thiophene-3-carboxylic acid: Shares the thiophene ring but lacks the piperidine and imidazole moieties.
Piperidine derivatives: Various piperidine compounds with different substituents.
Uniqueness
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-(thiophene-3-carbonyl)piperidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group, imidazole ring, and thiophene moiety in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-16-8-5-15-14(16)22(19,20)12-2-6-17(7-3-12)13(18)11-4-9-21-10-11/h4-5,8-10,12H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEMUUAGYIKIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
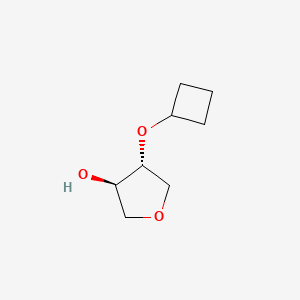
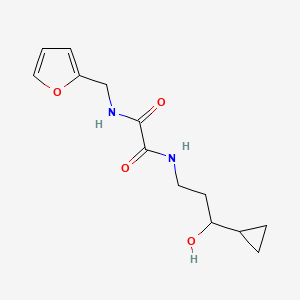
![Acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B2692033.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2692034.png)
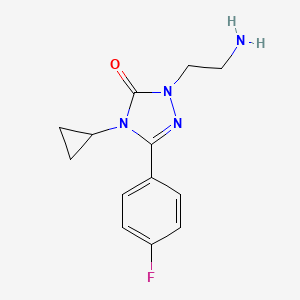
![4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
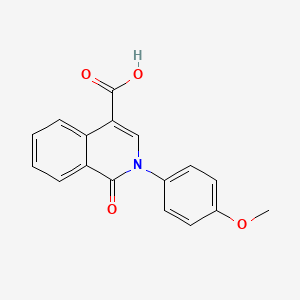
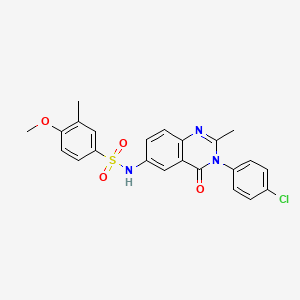
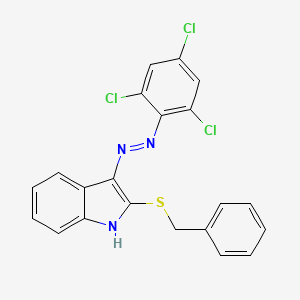


![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2692049.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2692050.png)

